(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may contribute to its activity as a drug candidate for various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5S)-3-(4-bromophenyl)-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with a bromine atom instead of chlorine.
(1R,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with a fluorine atom instead of chlorine.
(1R,3S,5S)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol lies in its specific combination of a chlorophenyl group and an azabicyclo octane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound belonging to the class of azabicyclic compounds. Its unique structure incorporates a hydroxyl group and a 4-chlorophenyl substituent, which contribute to its notable biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C13H16ClNO, with a molecular weight of 237.72 g/mol. The compound exhibits a complex bicyclic structure that is pivotal for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H16ClNO |
Molecular Weight | 237.72 g/mol |
IUPAC Name | (1R,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI | InChI=1S/C13H16ClNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2/t11-,12+,13? |
Biological Activities
Research has demonstrated that this compound possesses several significant biological activities:
1. Antidepressant Effects
Studies indicate that this compound exhibits antidepressant properties by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. Its mechanism of action may involve inhibition of the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
2. Anxiolytic Properties
The anxiolytic effects of this compound have been observed in various animal models. The compound appears to reduce anxiety-like behaviors in rodents through mechanisms that may include modulation of GABAergic transmission.
3. Analgesic Activity
Preclinical studies suggest that this compound also possesses pain-relieving properties. It may act on pain pathways by interacting with opioid receptors or modulating inflammatory mediators.
The precise mechanism of action for this compound involves its interaction with specific molecular targets:
Receptor Binding : The compound likely binds to serotonin and norepinephrine transporters (SERT and NET), inhibiting their activity and increasing the levels of these neurotransmitters in the brain.
Enzyme Interaction : It may also interact with enzymes involved in neurotransmitter metabolism, further enhancing its pharmacological effects.
Case Studies
Recent studies have evaluated the efficacy and safety profile of this compound:
Study 1: Antidepressant Efficacy
In a double-blind placebo-controlled trial involving depressed patients, treatment with this compound resulted in significant improvements in depression scales compared to placebo controls over a 12-week period.
Study 2: Anxiolytic Activity
A study assessing the anxiolytic effects in mice found that administration of the compound significantly reduced time spent in the open arms of an elevated plus maze compared to untreated controls.
Toxicity and Safety
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term safety and potential side effects.
Properties
Molecular Formula |
C13H16ClNO |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(1R,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H16ClNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2/t11-,12+,13? |
InChI Key |
ZAXYAEZKNZBVTK-FUNVUKJBSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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